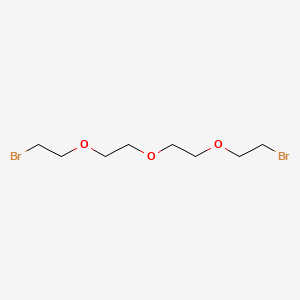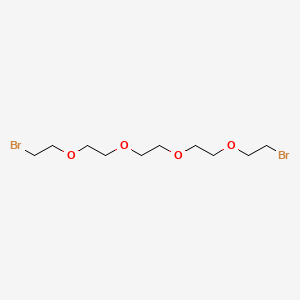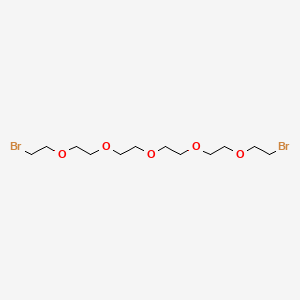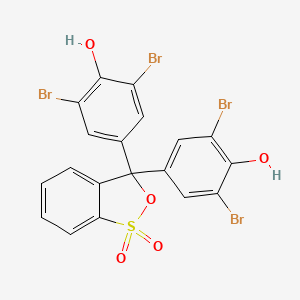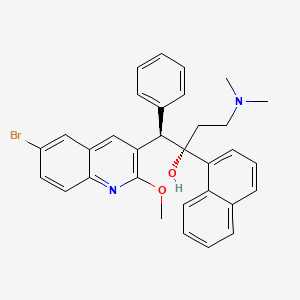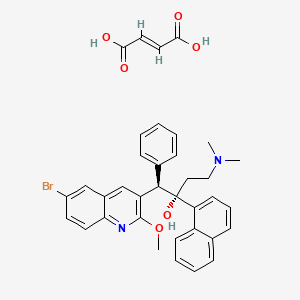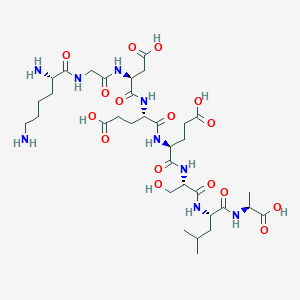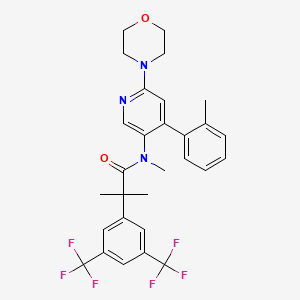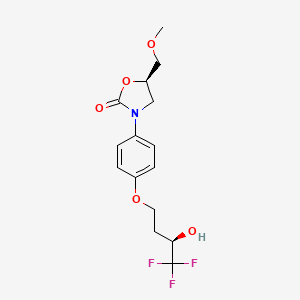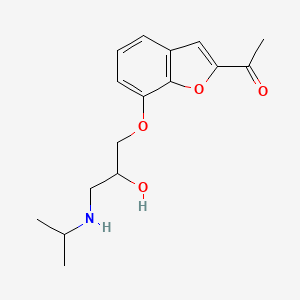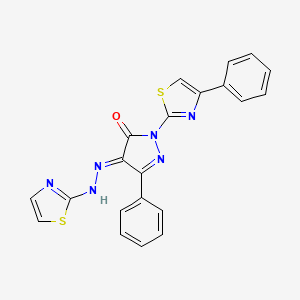
BTSA1
説明
BTSA1 is a pharmacologically optimized BAX activator that binds with high affinity and specificity to the N-terminal activation site and induces conformational changes to BAX leading to BAX-mediated apoptosis. It effectively promotes apoptosis in leukemia cell lines and patient samples while sparing healthy cells.
科学的研究の応用
急性骨髄性白血病(AML)治療
BTSA1は、アポトーシス促進タンパク質BAXの強力な活性化因子として同定されています。 研究では、this compoundはAML細胞株および患者サンプルにおけるアポトーシス誘導に有効性を示しており、健康な細胞を保護しながら、がん細胞を選択的に死滅させることを促進しています 。がん治療に対するこの標的アプローチは、腫瘍学分野における重要な進歩であり、AMLに対する有望な治療戦略を提供します。
アポトーシス機構の研究
This compoundとBAXの相互作用は、アポトーシスの機構を研究する研究者にとって貴重なツールを提供します。 BAXを直接活性化することにより、this compoundは細胞死を制御する経路と調節機構を解明するのに役立ち、これは細胞が恒常性を維持する方法と、調節異常が病気につながる可能性を理解するために重要です .
薬剤耐性研究
This compoundは、白血病細胞におけるアポトーシス抵抗性を克服する能力により、薬剤耐性の研究における潜在的な用途が強調されています。 研究者は、this compoundを使用して、がん細胞がどのように死を回避し、既存の治療法に対する耐性を発達させるかを調べることができ、これらの耐性機構を回避または中和できる新しい薬物の開発への道を開きます .
クリックケミストリーアプリケーション
This compoundは、チオール含有化学物質の部位特異的修飾に試薬として使用できるクリックケミストリーにおける役割で認識されています。 このアプリケーションは、抗COVID-19薬の発見や、HER2蛍光イメージング分析における生体直交標識に特に関連しています .
タンパク質間相互作用の調節
This compoundのBAXトリガー部位への特異的結合は、タンパク質間相互作用を調節するための有用な薬剤となります。 このアプリケーションは、細胞内のタンパク質相互作用の複雑なネットワークを理解するために重要であり、これらの相互作用を標的とする新しい治療戦略の開発につながる可能性があります .
ケミカルライブラリーの合成
This compoundの特性により、インドール-C3-セレニドライブラリーのモジュール式構築に利用できます。これは、並列(1,066例)およびDNAエンコード(261例)の両方です。 このようなライブラリは、潜在的な薬物候補をスクリーニングし、有機セレン種の化学空間を拡張するための貴重なリソースです .
構造的多様性の探求
This compoundなどの有機セレン種の研究は、構造的多様性の探求に貢献し、これは基礎研究における重要な取り組みです。 これらの種の多様な構造を理解することで、化学および生物学のさまざまな分野で強力な潜在的なアプリケーションを解き放つことができます .
がん治療薬の開発
AML以外に、this compoundのBAX活性化によって示された原理は、他の種類のがんに対する治療薬の開発に適用できます。 異なるがん細胞のBAX活性化に対する感受性を理解することで、研究者は幅広い種類のがんにおいてアポトーシスを効果的に誘導する治療法を調整できます .
作用機序
BTSA1, also known as (4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one, is a potent and selective activator of BAX . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of the environment on its action.
Target of Action
The primary target of this compound is the BCL-2 family protein BAX . BAX is a pro-apoptotic protein that plays a central role in the process of apoptosis . Overexpression of anti-apoptotic BCL-2 proteins can suppress BAX and its activators, contributing to tumor development and resistance to therapy .
Mode of Action
This compound binds with high affinity and specificity to the N-terminal activation site of BAX . This binding induces conformational changes to BAX, transforming inactive cytosolic BAX to its active oligomeric form . This transformation triggers the activation of BAX, leading to mitochondrial membrane permeabilization .
Biochemical Pathways
The activation of BAX by this compound affects the apoptosis pathway . Once activated, BAX molecules home in on and punch lethal holes in mitochondria, the parts of cells that produce energy . This leads to the release of cytochrome c and the activation of the caspase cascade of apoptosis .
Pharmacokinetics
This compound exhibits excellent pharmacokinetics . It is orally bioavailable and has a substantial half-life in plasma . These properties contribute to the bioavailability of this compound and its ability to reach therapeutically effective doses .
Result of Action
This compound-induced BAX activation effectively promotes apoptosis in leukemia cell lines and patient samples while sparing healthy cells . It potently suppresses human acute myeloid leukemia (AML) xenografts and increases host survival without toxicity .
Action Environment
The efficacy of this compound is regulated by the availability of anti-apoptotic BCL-2 proteins to inhibit activated BAX . Therefore, higher levels of cytosolic BAX monomer correlate with higher efficacy of BAX-mediated mitochondrial dysfunction . In addition, this compound shows improved stability compared to this compound in vitro .
特性
IUPAC Name |
5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6OS2/c28-19-18(24-25-20-22-11-12-29-20)17(15-9-5-2-6-10-15)26-27(19)21-23-16(13-30-21)14-7-3-1-4-8-14/h1-13,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCXGFSYFTJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=NC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




